
3-Octylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octylpiperidine is an organic compound with the molecular formula C13H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of an octyl group attached to the third carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylpiperidine typically involves the alkylation of piperidine with an octyl halide. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidines.
Applications De Recherche Scientifique
3-Octylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Octylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Octylpiperidine: Similar structure but with the octyl group attached to the nitrogen atom.
3-Methylpiperidine: A smaller alkyl group attached to the third carbon, leading to different chemical properties.
Uniqueness: 3-Octylpiperidine’s unique structure, with the octyl group on the third carbon, imparts distinct chemical reactivity and biological activity. Its enhanced lipophilicity and ability to undergo various chemical transformations make it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H27N |
|---|---|
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
3-octylpiperidine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h13-14H,2-12H2,1H3 |
Clé InChI |
GMVJREBNSYEDGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


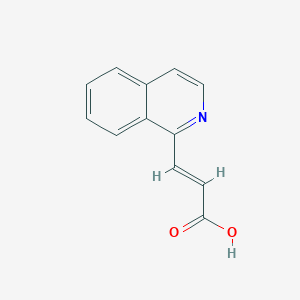



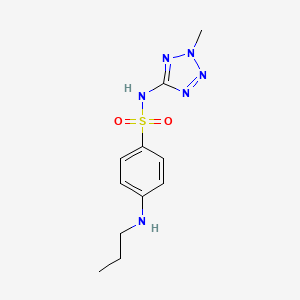
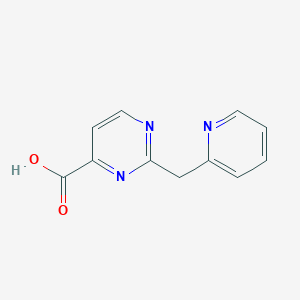
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)


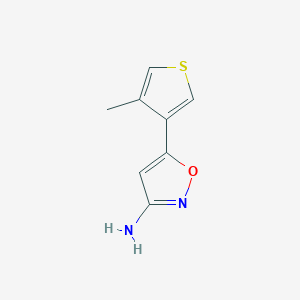
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
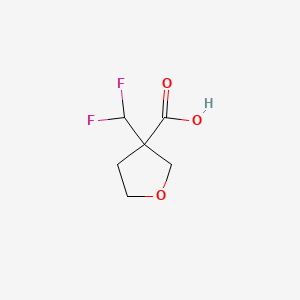
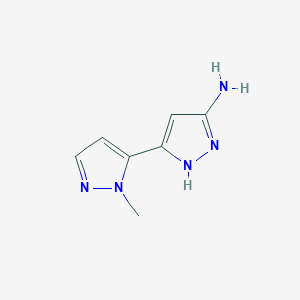
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
